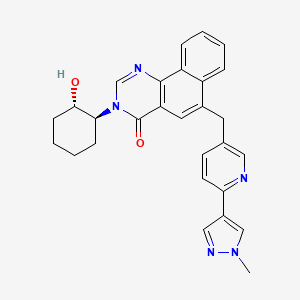

![molecular formula C23H25ClNO6PS B10770300 [2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)

[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRP 203-phosphate is a phosphorylated derivative of KRP-203, a sphingosine-1-phosphate receptor modulator. It is primarily known for its immunomodulatory properties, which are utilized in various therapeutic applications. KRP 203-phosphate acts by targeting sphingosine-1-phosphate receptors, particularly subtype 1, to regulate immune cell trafficking and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRP-203 is synthesized through a multi-step chemical process, which involves the phosphorylation of KRP-203 by sphingosine kinase 2 to produce KRP 203-phosphate . The specific reaction conditions and reagents used in this synthesis are proprietary and not widely disclosed in public literature.

Industrial Production Methods

The industrial production of KRP 203-phosphate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KRP 203-phosphate undergoes various chemical reactions, including:

Phosphorylation: The conversion of KRP-203 to KRP 203-phosphate by sphingosine kinase 2.

Oxidation and Reduction: These reactions are less common for KRP 203-phosphate but may occur under specific conditions.

Substitution: Potential substitution reactions involving the phosphate group.

Common Reagents and Conditions

Phosphorylation: Sphingosine kinase 2 and ATP are commonly used reagents.

Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.

Major Products Formed

The primary product formed from the phosphorylation of KRP-203 is KRP 203-phosphate. Other potential by-products depend on the specific reaction conditions and reagents used .

Scientific Research Applications

KRP 203-phosphate has a wide range of scientific research applications, including:

Immunology: Used as an immunomodulator to study immune cell trafficking and inflammation.

Transplantation Medicine: Investigated for its potential to improve islet allotransplantation outcomes by preserving endocrine function and promoting neovascularization.

Atherosclerosis Research: Studied for its ability to reduce atherosclerotic lesion formation and modulate lymphocyte and macrophage function.

Inflammatory Bowel Disease: Evaluated for its efficacy in treating ulcerative colitis by reducing the number of activated lymphocytes in the gastrointestinal tract.

Mechanism of Action

KRP 203-phosphate exerts its effects by binding to sphingosine-1-phosphate receptors, particularly subtype 1 (S1PR1). This binding induces the sequestration of peripheral lymphocytes, reducing their circulation and homing them to secondary lymphoid organs . The activation of S1PR1 triggers downstream signaling pathways, including AKT, Rac, Rho, ERK, and PKC, leading to various biological effects such as immune cell trafficking, angiogenesis, and cell survival .

Comparison with Similar Compounds

KRP 203-phosphate is similar to other sphingosine-1-phosphate receptor modulators, such as:

Fingolimod: A synthetic analog targeting multiple S1P receptor subtypes, used in multiple sclerosis treatment.

Ozanimod: A selective S1P receptor modulator used in the treatment of multiple sclerosis and ulcerative colitis.

Siponimod: Another S1P receptor modulator used for treating multiple sclerosis.

Uniqueness

Its ability to modulate immune cell trafficking and reduce inflammation makes it a valuable compound for various therapeutic applications .

Properties

Molecular Formula |

C23H25ClNO6PS |

|---|---|

Molecular Weight |

509.9 g/mol |

IUPAC Name |

[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C23H25ClNO6PS/c24-22-14-21(10-9-17(22)11-12-23(25,15-26)16-30-32(27,28)29)33-20-8-4-7-19(13-20)31-18-5-2-1-3-6-18/h1-10,13-14,26H,11-12,15-16,25H2,(H2,27,28,29) |

InChI Key |

BZVUYJGCYLMFGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(COP(=O)(O)O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)

![[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B10770247.png)

![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)

![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)

![2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10770274.png)

![2-(125I)iodanyl-N-[2-(5-methoxy-2-naphthalen-1-yl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B10770277.png)

![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)

![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)